(4-Ethoxy-2-methoxyphenyl)methanol
Description
(4-Ethoxy-2-methoxyphenyl)methanol is a benzyl alcohol derivative featuring a methoxy group at the ortho position (C2) and an ethoxy group at the para position (C4) on the aromatic ring, with a hydroxymethyl (-CH2OH) group attached to the benzene core. Its molecular formula is C10H14O3, with a molecular weight of 182.22 g/mol. The compound’s structure combines electron-donating substituents (methoxy and ethoxy) that influence its electronic, steric, and solubility properties.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(4-ethoxy-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)10(6-9)12-2/h4-6,11H,3,7H2,1-2H3 |
InChI Key |
GQEQVURUDDYBFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For instance, 4-ethoxy-2-methoxybenzaldehyde can be reduced using sodium borohydride (NaBH4) in methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reduction reactions using catalytic hydrogenation. This process employs hydrogen gas (H2) and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce the aldehyde or ketone precursor to the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: 4-Ethoxy-2-methoxybenzaldehyde or 4-Ethoxy-2-methoxyacetophenone.
Reduction: 4-Ethoxy-2-methoxyphenylethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Ethoxy-2-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-methoxyphenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of both ethoxy and methoxy groups can influence its reactivity and binding affinity to various proteins and receptors.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations
(a) 4-Methoxybenzyl Alcohol (CAS 105-13-5)
- Structure : A simpler analog with a single para-methoxy group (-OCH3) and a hydroxymethyl group.
- Molecular Formula : C8H10O2 (MW: 138.16 g/mol).
- Key Differences : The absence of the ethoxy group and ortho-methoxy substituent reduces steric hindrance and lipophilicity compared to the target compound. This increases its water solubility .
(b) (4-Methoxy-2-methylphenyl)methanol (CAS 52289-55-1)
- Structure : Contains a methyl (-CH3) group at C2 and a methoxy group at C4.
- Molecular Formula : C9H12O2 (MW: 152.19 g/mol).
- Key Differences : The methyl group is less polar than ethoxy, leading to lower lipophilicity. Steric effects at C2 are milder compared to the target’s ortho-methoxy group .
(c) 2-(4-Methoxyphenyl)ethanol (CAS 702-23-8)
Substituent Effects on Physical Properties
*Predicted properties based on substituent effects.
Chemical Reactivity and Stability
Oxidation and Esterification
Benzyl alcohols like this compound are prone to oxidation (forming ketones) and esterification. However, steric hindrance from the ortho-methoxy group may slow reactions compared to less hindered analogs like 4-methoxybenzyl alcohol .
Acidity
The hydroxyl group in benzyl alcohols is less acidic than phenols (e.g., 4-(Ethoxymethyl)-2-methoxyphenol, ). The target compound’s pKa is expected to be higher (~15–16) compared to phenolic analogs (pKa ~10) due to reduced resonance stabilization of the conjugate base .
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